

# "4,5-Diamino-6-hydroxypyrimidine sulfate tautomerism"

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An In-depth Technical Guide to the Tautomerism of **4,5-Diamino-6-hydroxypyrimidine Sulfate**

## Foreword for the Researcher

The study of tautomerism, a subtle yet profound aspect of structural chemistry, is paramount in the fields of medicinal chemistry and drug development. Tautomers, being distinct chemical isomers in rapid equilibrium, can exhibit vastly different physicochemical properties, including solubility, pKa, hydrogen bonding capability, and, most critically, receptor binding affinity. The molecule 4,5-diamino-6-hydroxypyrimidine is a foundational scaffold in numerous biologically active compounds. Understanding its tautomeric landscape, particularly as its sulfate salt, is not merely an academic exercise but a crucial step in rational drug design, predicting metabolic pathways, and ensuring the stability and efficacy of a final drug product. This guide provides a comprehensive framework for investigating and understanding the tautomeric behavior of this important pyrimidine derivative, blending theoretical principles with practical, field-proven methodologies.

## The Principle of Tautomerism in Heterocyclic Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. This process most commonly involves the migration of a proton, a phenomenon

known as prototropy.[1][2] In heterocyclic systems like pyrimidines, two primary forms of tautomerism are prevalent:

- **Keto-Enol Tautomerism:** This involves the interconversion between a ketone (or lactam) form and an enol (or lactim) form. For 6-hydroxypyrimidines, this equilibrium is between the hydroxyl form and the keto (pyrimidinone) form.[3][4][5][6]
- **Amino-Imino Tautomerism:** This involves the interconversion between an amino ( $-NH_2$ ) form and an imino ( $=NH$ ) form. This is particularly relevant for aminopyrimidines where a proton can migrate from the exocyclic amino group to a ring nitrogen.[1][7][8]

For 4,5-diamino-6-hydroxypyrimidine, both types of tautomerism can occur simultaneously, leading to a complex equilibrium of multiple potential structures. The presence of the sulfate counter-ion implies an acidic environment, meaning the pyrimidine ring is likely protonated. This protonation further influences which tautomeric forms are favored.

## Potential Tautomeric Forms of 4,5-Diamino-6-hydroxypyrimidine

The structure of 4,5-diamino-6-hydroxypyrimidine allows for a rich tautomeric landscape. The primary equilibrium involves the keto-enol system at position 6 and the amino-imino systems at positions 4 and 5. The most significant tautomers are depicted below. In an acidic medium (as the sulfate salt), protonation is likely to occur at a ring nitrogen (N1 or N3), which are typically the most basic sites.

Caption: Primary keto-enol and amino-imino tautomers of 4,5-diamino-6-hydroxypyrimidine.

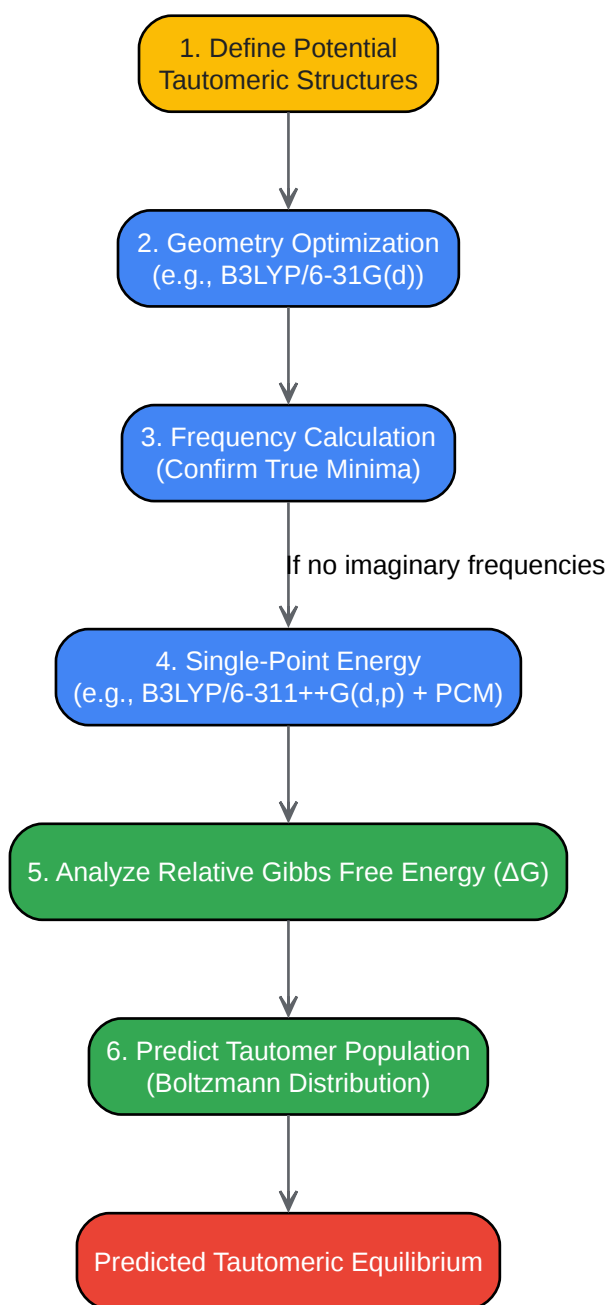
For most simple hydroxypyrimidines, the keto form (pyrimidinone) is significantly more stable than the enol form, particularly in polar solvents.[3][4][9] Similarly, the amino form is generally favored over the imino form for most amino-heterocycles in aqueous solution.[10] Therefore, structure B (6-Keto-diamino) is often the most probable major tautomer in the solid state and in polar solvents. However, the specific substitution pattern and environmental factors can shift this equilibrium.

# Computational Analysis: Predicting Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for predicting the relative stabilities of tautomers.<sup>[1][11]</sup> These methods can accurately compute the Gibbs free energy of each isomer, allowing for a quantitative prediction of the tautomeric equilibrium.

## Causality in Computational Choices

- **Why DFT?** DFT offers an excellent balance between computational cost and accuracy for systems of this size. Functionals like B3LYP are widely used because they have been extensively benchmarked for organic molecules and provide reliable geometric and energetic data.<sup>[12]</sup>
- **Why a Basis Set like 6-311++G(d,p)?** This basis set provides a good description of the electron distribution. The diffuse functions ("++") are crucial for accurately modeling systems with lone pairs and hydrogen bonds, while the polarization functions ("d,p") allow for flexibility in the shape of the atomic orbitals, which is essential for describing chemical bonds accurately.<sup>[1]</sup>
- **Why Solvation Models?** Tautomeric equilibria are highly sensitive to solvent effects.<sup>[13][14]</sup> A Polarizable Continuum Model (PCM) simulates the bulk solvent as a dielectric continuum, accounting for the stabilization of more polar tautomers in polar solvents. This is critical for comparing gas-phase calculations to experimental data from solution.



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Caption: A typical DFT workflow for predicting tautomer stability.

## Protocol 1: DFT Calculation of Relative Tautomer Energies

- Structure Generation: Draw the 3D structures of all plausible tautomers (A, B, C, D, and their protonated forms) using a molecular editor.

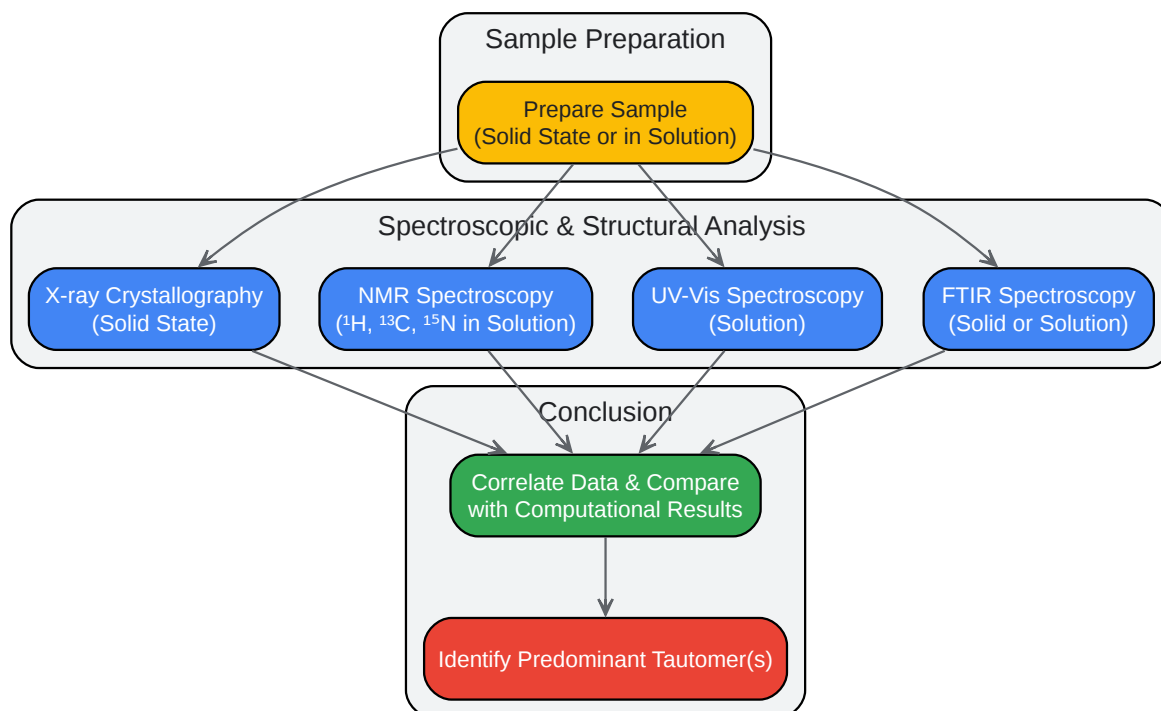
- **Initial Optimization:** Perform an initial geometry optimization using a computationally inexpensive method (e.g., DFT with a smaller basis set like 6-31G(d)).
- **Frequency Analysis (Self-Validation):** Conduct a frequency calculation at the same level of theory. A true energy minimum must have zero imaginary frequencies. If imaginary frequencies are present, the structure is a transition state, not a stable tautomer, and must be re-optimized.
- **High-Level Energy Calculation:** Using the optimized geometries, perform a single-point energy calculation with a more robust level of theory (e.g., B3LYP/6-311++G(d,p)).
- **Incorporate Solvation:** Repeat the single-point energy calculation including a solvation model (e.g., PCM with water as the solvent) to simulate aqueous conditions.
- **Calculate Gibbs Free Energy:** The output will provide the total electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections. Sum these to obtain the Gibbs free energy (G) for each tautomer.
- **Determine Relative Stability:** Calculate the relative energy ( $\Delta G$ ) of each tautomer with respect to the most stable one.
- **Predict Population:** Use the Boltzmann distribution equation to estimate the equilibrium population of each tautomer at a given temperature (e.g., 298.15 K).

Tautomer Form	Gas Phase $\Delta G$ (kcal/mol)	Aqueous Phase $\Delta G$ (kcal/mol)
B: 6-Keto-diamino	0.00 (Reference)	0.00 (Reference)
A: 6-Hydroxy-diamino	+3 to +7	+8 to +12
C: 4-Imino-6-keto	+10 to +15	+9 to +14
D: 5-Imino-6-keto	+12 to +18	+11 to +17

Note: These are representative values based on similar pyrimidine systems. Actual values require specific calculations.

## Experimental Characterization of Tautomers

While computational methods provide powerful predictions, experimental validation is essential. A multi-technique approach is often required to unambiguously characterize the tautomeric forms present in a sample.



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Caption: Integrated experimental workflow for tautomer characterization.

## NMR Spectroscopy

NMR is one of the most powerful techniques for studying tautomerism in solution.<sup>[15]</sup> Chemical shifts are highly sensitive to the local electronic environment.

- <sup>1</sup>H NMR: The key is to look for exchangeable protons. The N-H protons of the keto/imino forms will have different chemical shifts than the O-H proton of the enol form. The presence of a distinct O-H signal (typically downfield) would be evidence for the enol tautomer. Similarly, the chemical shifts of the aromatic C-H protons can distinguish between tautomers.
- <sup>13</sup>C NMR: The chemical shift of C6 is a clear indicator. In the keto form, C6 is a carbonyl carbon and will resonate far downfield (e.g., >160 ppm). In the enol form, it is an oxygen-bearing sp<sup>2</sup> carbon and will resonate further upfield (e.g., 140-155 ppm).<sup>[16]</sup>

- $^{15}\text{N}$  NMR: This technique provides direct insight into the protonation state of the nitrogen atoms. The chemical shift of a protonated imino nitrogen is significantly different from that of an unprotonated amino nitrogen.

## Protocol 2: NMR Analysis of Tautomerism

- Sample Preparation: Dissolve an accurately weighed sample of **4,5-diamino-6-hydroxypyrimidine sulfate** in a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$  or  $\text{D}_2\text{O}$ ). DMSO- $\text{d}_6$  is often preferred as it slows the exchange of N-H and O-H protons, making them easier to observe.
- Instrument Parameters:
  - Acquire a standard  $^1\text{H}$  NMR spectrum. Use a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration.
  - Acquire a  $^{13}\text{C}$  NMR spectrum. Use proton decoupling to simplify the spectrum. A larger number of scans will be needed due to the low natural abundance of  $^{13}\text{C}$ .[\[16\]](#)
  - If available, acquire a  $^{15}\text{N}$  NMR spectrum using an appropriate pulse sequence (e.g., DEPT).
- Data Analysis:
  - Assign all peaks using 2D NMR techniques (COSY, HSQC, HMBC) if necessary.
  - Compare the observed chemical shifts, particularly for C6, with known values for keto and enol forms of similar pyrimidines.[\[17\]](#)
  - If distinct sets of peaks are observed for multiple tautomers in slow exchange, integrate the corresponding signals to determine their relative populations.

## UV-Vis Spectroscopy

The electronic transitions, and thus the  $\lambda_{\text{max}}$ , are different for each tautomer. Keto forms generally have a  $\lambda_{\text{max}}$  at a longer wavelength than the corresponding enol forms due to the different chromophoric systems.[\[16\]](#)[\[18\]](#)[\[19\]](#) By comparing the experimental spectrum to the



computationally predicted spectra for each tautomer, one can infer the predominant form in solution.

## Protocol 3: UV-Vis Spectroscopic Analysis

- **Sample Preparation:** Prepare a stock solution of the compound in a UV-transparent solvent (e.g., water, ethanol, or buffer solutions at different pH values).[16]
- **Serial Dilution:** Perform serial dilutions to obtain concentrations that yield absorbance values in the linear range of the spectrophotometer (typically 0.1-1.0).
- **Spectrum Acquisition:** Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) against a solvent blank.
- **Data Analysis:** Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). Compare this experimental  $\lambda_{\text{max}}$  with TD-DFT (Time-Dependent DFT) computed excitation energies for the most stable tautomers to support the assignment.[20][21]

## X-ray Crystallography

X-ray crystallography provides definitive, unambiguous evidence of the tautomeric form present in the solid state.[7] It allows for the precise location of atoms, including hydrogen atoms (with high-resolution data), confirming bond lengths and identifying the protonation sites. For example, it can clearly distinguish between a C=O double bond (keto) and a C-O single bond (enol).

## Factors Influencing the Tautomeric Equilibrium

The preference for one tautomer over another is not absolute and can be manipulated by external factors.

- **Solvent Polarity:** Polar protic solvents like water can form hydrogen bonds and will preferentially stabilize more polar tautomers. The keto form of a pyrimidinone is generally more polar than the enol form, so its stability is enhanced in aqueous solutions.[13][22]
- **pH:** The pH of the solution determines the protonation state of the molecule. For the sulfate salt, the environment is acidic. At very low pH, multiple sites may be protonated. As the pH changes, the overall charge of the molecule changes, which can shift the tautomeric

equilibrium. This can be studied by acquiring UV-Vis or NMR spectra in a series of buffers across a wide pH range.

- Temperature: Changes in temperature can shift the equilibrium. The thermodynamic parameters ( $\Delta H$  and  $\Delta S$ ) for the tautomerization can be determined by variable-temperature NMR studies, allowing for a deeper understanding of the process.[\[22\]](#)

## Conclusion

The tautomerism of **4,5-diamino-6-hydroxypyrimidine sulfate** is a multifaceted phenomenon governed by the interplay of its intrinsic structural features and its external environment. A robust investigation requires a synergistic approach, combining the predictive power of computational chemistry with the definitive evidence from experimental techniques like NMR, UV-Vis, and X-ray crystallography. The keto-diamino tautomer is predicted to be the most stable form, but a comprehensive analysis as outlined in this guide is necessary for conclusive determination. For researchers in drug development, a thorough characterization of this tautomeric equilibrium is a non-negotiable step toward creating safe, stable, and effective therapeutics.

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